molecular formula C6H7ClO4 B575260 Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) CAS No. 183508-40-9

Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI)

Cat. No.: B575260
CAS No.: 183508-40-9
M. Wt: 178.57 g/mol
InChI Key: FGPIILQTNRSYKS-IMJSIDKUSA-N
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Description

Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) is a chemical compound with the molecular formula C6H7ClO4 and a molecular weight of 178.57 g/mol . It is also known by the name Ethyl (2S,3S)-3-(chlorocarbonyl)-2-oxiranecarboxylate . This compound is characterized by the presence of an oxirane ring (a three-membered epoxide ring) and a chlorocarbonyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) typically involves the reaction of ethyl oxirane-2-carboxylate with phosgene (carbonyl chloride) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form oxiranecarboxylic acid and ethyl chloride.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the oxirane ring to form diols.

Scientific Research Applications

Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) involves the reactivity of its functional groups. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The chlorocarbonyl group can undergo substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. These reactions enable the compound to modify molecular targets and pathways, such as enzymes and receptors, thereby exerting its effects .

Comparison with Similar Compounds

Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) can be compared with similar compounds such as:

Properties

CAS No.

183508-40-9

Molecular Formula

C6H7ClO4

Molecular Weight

178.57 g/mol

IUPAC Name

ethyl (2S,3S)-3-carbonochloridoyloxirane-2-carboxylate

InChI

InChI=1S/C6H7ClO4/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3/t3-,4-/m0/s1

InChI Key

FGPIILQTNRSYKS-IMJSIDKUSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](O1)C(=O)Cl

SMILES

CCOC(=O)C1C(O1)C(=O)Cl

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)Cl

Synonyms

Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI)

Origin of Product

United States

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